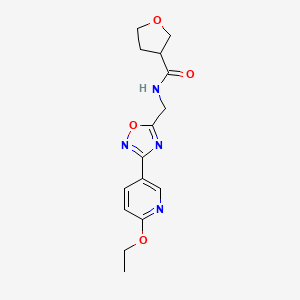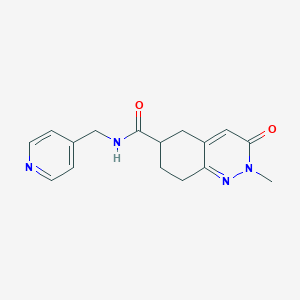![molecular formula C19H20N4O B2876920 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 847387-48-8](/img/structure/B2876920.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidines are diverse. They include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Applications De Recherche Scientifique
Anticancer and Antiviral Applications
Androgen Receptor Antagonism for Cancer Therapy : A study by Linton et al. (2011) described a compound structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide as a full antagonist of the androgen receptor. This compound showed significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, it faced challenges due to rapid metabolism by aldehyde oxidase (AO), which the study addressed through various medicinal chemistry strategies (Linton et al., 2011).
Synthesis of Pyrazolopyrimidine Derivatives with Antibacterial Activity : Rahmouni et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-amines, which showed significant antibacterial activity. This study highlights the potential of pyrazolopyrimidine derivatives, related to the core structure of this compound, in developing new antibacterial agents (Rahmouni et al., 2014).
Antiviral Agents : A compound structurally related to this compound was designed and prepared for testing as antirhinovirus agents by Hamdouchi et al. (1999). This class of compounds showed potential as inhibitors of human rhinovirus (Hamdouchi et al., 1999).
DNA Binding and Gene Regulation
DNA Binding Oligomers for Gene Expression Modulation : Meier et al. (2012) explored Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the core structure of this compound. These compounds can disrupt protein–DNA interactions and modulate gene expression in living cells, offering potential applications as molecular probes or therapeutic agents (Meier et al., 2012).
Polyamides in Gene Therapy : Nagashima et al. (2009) developed a method for the determination and quantification of Py-Im polyamide in rat plasma, highlighting its potential as a gene therapy agent. These compounds have been identified as novel candidates for gene therapy due to their ability to bind DNA (Nagashima et al., 2009).
Cyclic Polyamides for Gene Expression Regulation : Chenoweth et al. (2009) discussed cyclic Py-Im polyamides that can regulate endogenous gene expression by disrupting transcription factor-DNA binding. These findings suggest potential applications in modulating gene expression in various diseases (Chenoweth et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds such as imidazo[1,2-a]pyrimidines have been reported to inhibit enzymes like ddr1 and COX-2 , which play crucial roles in cellular signaling and inflammation, respectively.
Mode of Action
It’s worth noting that related imidazo[1,2-a]pyrimidines have been shown to interact with their targets through hydrogen-bond interactions .
Biochemical Pathways
Compounds that inhibit ddr1 and cox-2, like some imidazo[1,2-a]pyrimidines, can impact pathways related to cellular signaling and inflammation .
Result of Action
Compounds that inhibit ddr1 and cox-2 can potentially affect cellular signaling and inflammatory responses .
Analyse Biochimique
Biochemical Properties
It has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions
Cellular Effects
Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound binds to certain proteins with a specific conformation
Dosage Effects in Animal Models
The effects of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide vary with different dosages in animal models
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMCCUEQBXHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
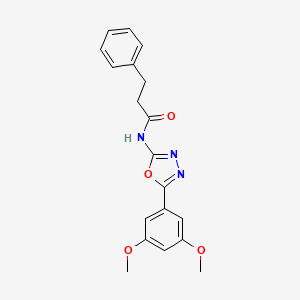

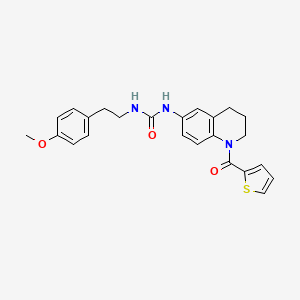
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
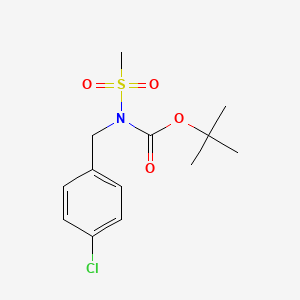
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
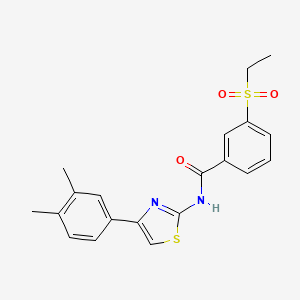
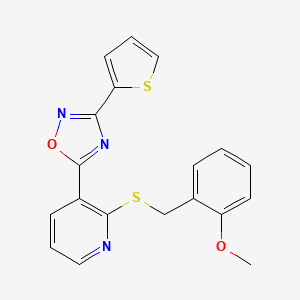
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
